66G2Urf5HG

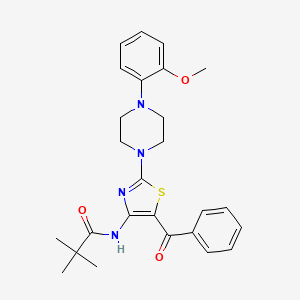

Description

66G2Urf5HG is a flame-retardant composite material developed for industrial applications, particularly in polymers and epoxy resins (EP). It integrates a phosphaphenanthrene-based derivative, likely 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DiDOPO), within a glass-fiber-reinforced (GF) polymer matrix. The compound is modified using a silane coupling agent to enhance interfacial adhesion and dispersion, improving both flame resistance and mechanical stability . Key properties include high thermal stability, low smoke emission, and efficient char formation during combustion.

Properties

CAS No. |

1137536-21-0 |

|---|---|

Molecular Formula |

C26H30N4O3S |

Molecular Weight |

478.6 g/mol |

IUPAC Name |

N-[5-benzoyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3-thiazol-4-yl]-2,2-dimethylpropanamide |

InChI |

InChI=1S/C26H30N4O3S/c1-26(2,3)24(32)27-23-22(21(31)18-10-6-5-7-11-18)34-25(28-23)30-16-14-29(15-17-30)19-12-8-9-13-20(19)33-4/h5-13H,14-17H2,1-4H3,(H,27,32) |

InChI Key |

AMMLHWSENDUVHR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(SC(=N1)N2CCN(CC2)C3=CC=CC=C3OC)C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 66G2Urf5HG involves the reaction of 5-benzoyl-2-(4-(2-methoxyphenyl)-1-piperazinyl)-4-thiazole with 2,2-dimethylpropanoyl chloride under appropriate conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the acylation process.

Industrial Production Methods

Industrial production of This compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

66G2Urf5HG: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated derivatives.

Scientific Research Applications

66G2Urf5HG: has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

Medicine: Investigated for potential therapeutic effects, particularly in the modulation of neurological pathways.

Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 66G2Urf5HG involves its interaction with specific molecular targets, such as cytochrome P450 enzymes . The compound acts as a substrate for these enzymes, leading to its metabolism and subsequent biological effects. The pathways involved include the modulation of enzyme activity and the alteration of metabolic processes.

Comparison with Similar Compounds

DiDOPO-Based Flame Retardants (e.g., EP/GF/DiDOPO Composites)

Structural Similarities : Both 66G2Urf5HG and DiDOPO-based composites utilize phosphorus-containing compounds to achieve flame retardancy via gas-phase radical quenching and condensed-phase char formation.

Functional Differences :

- Flame Retardancy : this compound exhibits a higher limiting oxygen index (LOI) of 34% compared to EP/GF/DiDOPO (LOI: 29%) due to optimized silane-mediated dispersion .

- Thermal Stability : Thermogravimetric analysis (TGA) shows this compound retains 50% mass at 450°C, outperforming DiDOPO composites (40% at 430°C).

- Mechanical Properties : The tensile strength of this compound (85 MPa) surpasses DiDOPO-based materials (72 MPa) owing to superior fiber-matrix bonding .

Table 1: Comparison of this compound and DiDOPO Composites

| Property | This compound | EP/GF/DiDOPO |

|---|---|---|

| LOI (%) | 34 | 29 |

| TGA Residual Mass (%) | 50 (450°C) | 40 (430°C) |

| Tensile Strength (MPa) | 85 | 72 |

Aluminum Trihydroxide (ATH)-Modified Composites

Functional Similarities : ATH composites are widely used for flame retardancy via endothermic dehydration, similar to this compound’s condensed-phase mechanisms.

Key Contrasts :

- Flame Retardancy Efficiency : this compound achieves UL-94 V-0 rating at 15 wt% loading, whereas ATH requires 60 wt% to meet the same standard, significantly compromising mechanical integrity .

- Smoke Suppression : this compound reduces smoke density by 40% compared to ATH composites under ASTM E662 testing.

- Processing Temperature : ATH decomposes at 180°C, limiting its use in high-temperature processing, while this compound remains stable up to 300°C .

Table 2: this compound vs. ATH Composites

| Property | This compound | ATH Composite |

|---|---|---|

| UL-94 Rating (wt% Load) | V-0 (15%) | V-0 (60%) |

| Smoke Density Reduction | 40% | 15% |

| Max Processing Temp (°C) | 300 | 180 |

Research Findings and Implications

- Superior Performance : this compound balances flame retardancy, thermal stability, and mechanical properties better than DiDOPO or ATH composites, making it suitable for aerospace and automotive sectors.

- Limitations : Higher production costs compared to ATH may restrict its adoption in cost-sensitive industries .

Notes on Methodology

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.